molecular formula C18H18N2O2S B15192532 Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- CAS No. 141034-11-9

Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-

Cat. No.: B15192532
CAS No.: 141034-11-9
M. Wt: 326.4 g/mol
InChI Key: SKMAMDAEIBRBMU-HZPDHXFCSA-N
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Description

Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group linked to a naphthalenyl moiety through a thioxomethyl bridge, with an (E)-configuration indicating the specific geometric arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine and benzoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine with a suitable thiocarbonyl reagent to form the thioxomethyl intermediate.

    Coupling Reaction: This intermediate is then coupled with benzoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thioxomethyl group or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or naphthalenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction could produce various amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it may serve as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The thioxomethyl group may form covalent bonds with active site residues, while the naphthalenyl and benzamide moieties provide additional binding interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.

Uniqueness

The uniqueness of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- lies in its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

141034-11-9

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamothioyl]benzamide

InChI

InChI=1S/C18H18N2O2S/c21-15-11-10-12-6-4-5-9-14(12)16(15)19-18(23)20-17(22)13-7-2-1-3-8-13/h1-9,15-16,21H,10-11H2,(H2,19,20,22,23)/t15-,16-/m1/s1

InChI Key

SKMAMDAEIBRBMU-HZPDHXFCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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